Cas no 1282879-22-4 (1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine)

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3,4-dimethylphenyl group and an ethanamine moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its ability to interact with biological targets such as enzymes or receptors. The presence of the dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine side chain offers a site for further derivatization or interaction with active sites. Its well-defined synthetic pathway allows for consistent production, making it a valuable intermediate for drug discovery and biochemical research. The compound's stability and purity are critical for reliable experimental outcomes.
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine structure
1282879-22-4 structure
Product name:1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
CAS No:1282879-22-4
MF:C15H17N5
Molecular Weight:267.328982114792
CID:5207444

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

    • 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
    • 1-[6-(3,4-Dimethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethylamine
    • インチ: 1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3
    • InChIKey: QMTMDXWAOIIATA-UHFFFAOYSA-N
    • SMILES: N12C(C=CC(C3=CC=C(C)C(C)=C3)=N1)=NN=C2C(C)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 69.1

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM492562-1g
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
1282879-22-4 97%
1g
$446 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609496-1g
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
1282879-22-4 97%
1g
¥3087.0 2023-04-03

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine 関連文献

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamineに関する追加情報

Research Briefing on 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4)

In recent years, the compound 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This triazolopyridazine derivative has shown promising potential as a bioactive molecule, particularly in the context of targeted drug discovery and development. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine. Researchers have employed a combination of in vitro and in silico techniques to investigate its binding affinity, selectivity, and potential therapeutic applications. Molecular docking studies, for instance, have revealed high affinity interactions with specific protein targets, suggesting its utility in modulating key biological pathways.

One of the most notable findings is the compound's potential as an inhibitor of certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. Preliminary data from cell-based assays indicate that 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine exhibits selective inhibition against a subset of kinases, with minimal off-target effects. This selectivity is attributed to the unique structural features of the compound, including the triazolopyridazine core and the dimethylphenyl substituent.

Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in animal models have demonstrated favorable bioavailability and tissue penetration, supporting its potential as a lead candidate for further drug development. However, challenges remain in optimizing its metabolic stability and minimizing potential toxicity, which are currently areas of active research.

In addition to its therapeutic potential, 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has also been studied for its utility as a chemical probe. Its ability to selectively bind and modulate specific biological targets makes it a valuable tool for understanding disease mechanisms and identifying novel drug targets. Researchers have utilized this compound in high-throughput screening assays to identify synergistic interactions with other bioactive molecules.

The synthesis and structural optimization of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine have also been areas of significant progress. Recent publications have detailed improved synthetic routes that enhance yield and purity, facilitating larger-scale production for preclinical and clinical studies. Computational chemistry approaches have further aided in the design of analogs with enhanced potency and reduced side effects.

In conclusion, the compound 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4) represents a promising candidate for further investigation in the fields of oncology, inflammation, and beyond. Its unique pharmacological profile, combined with ongoing advancements in synthetic and analytical methodologies, positions it as a molecule of high interest for both academic and industrial researchers. Future studies will likely focus on advancing this compound through the drug development pipeline, with the ultimate goal of translating these findings into clinically viable therapeutics.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm